N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-fluoroisoquinoline-8-carboxamide
Description
N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-fluoroisoquinoline-8-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure combining a cyclopropylcarbamoyl group, a dihydrocyclopenta[b]thiophene ring, and a fluoroisoquinoline moiety, making it an interesting subject for synthetic and mechanistic studies.
Properties
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-fluoroisoquinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2S/c22-16-7-6-13(15-10-23-9-8-12(15)16)19(26)25-21-18(20(27)24-11-4-5-11)14-2-1-3-17(14)28-21/h6-11H,1-5H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUCDPJQDZQSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC3CC3)NC(=O)C4=C5C=NC=CC5=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-fluoroisoquinoline-8-carboxamide typically involves multiple steps:
Formation of the Cyclopropylcarbamoyl Intermediate: This step involves the reaction of cyclopropylamine with a suitable acylating agent, such as cyclopropanecarbonyl chloride, under basic conditions to form the cyclopropylcarbamoyl intermediate.
Construction of the Dihydrocyclopenta[b]thiophene Ring: The intermediate is then subjected to a cyclization reaction with a thiophene derivative, often using a Lewis acid catalyst like aluminum chloride to facilitate the formation of the dihydrocyclopenta[b]thiophene ring.
Introduction of the Fluoroisoquinoline Moiety: The final step involves coupling the dihydrocyclopenta[b]thiophene intermediate with a fluoroisoquinoline derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroisoquinoline moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethylformamide, with heating.
Major Products
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Alcohols or amines, depending on the target functional group.
Substitution: Various substituted isoquinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials with specific properties.
Biology and Medicine
In biological and medicinal research, N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-fluoroisoquinoline-8-carboxamide may serve as a lead compound for drug development. Its potential interactions with biological targets, such as enzymes or receptors, can be studied to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-fluoroisoquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-ethylpyrazole-3-carboxamide
- 1-acetyl-N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]piperidine-4-carboxamide
Uniqueness
Compared to similar compounds, N-[3-(cyclopropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-fluoroisoquinoline-8-carboxamide stands out due to the presence of the fluoroisoquinoline moiety, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to certain biological targets or alter its physicochemical properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
